molecular formula C18H16N2O2 B2406462 2-(3-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 590359-90-3

2-(3-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B2406462
CAS No.: 590359-90-3
M. Wt: 292.338
InChI Key: CGXNDIVLQCABQR-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a structurally sophisticated quinoline derivative characterized by specific substitution patterns that define its chemical identity and properties. The compound is officially designated by the Chemical Abstracts Service number 590359-90-3, establishing its unique identification within the chemical literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete name reflecting the precise positioning of functional groups: the aminophenyl substituent at the 2-position, methyl groups at positions 6 and 8, and the carboxylic acid functionality at position 4 of the quinoline ring system.

Alternative nomenclature systems recognize this compound through various synonymous designations, including 4-quinolinecarboxylic acid, 2-(3-aminophenyl)-6,8-dimethyl-, and 2-(3-aminophenyl)-6,8-dimethyl-4-quinolinecarboxylic acid. The structural complexity is further reflected in its molecular descriptor number MFCD03946311, which provides additional identification within chemical databases. This systematic approach to nomenclature ensures precise communication of the compound's structural features across different research contexts and applications.

The molecular architecture encompasses eighteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, yielding the molecular formula C18H16N2O2. This composition reflects the integration of multiple functional groups within a single molecular framework, creating opportunities for diverse chemical reactivity and potential applications. The calculated molecular weight of 292.33 daltons positions this compound within a size range typical of pharmaceutical intermediates and bioactive molecules.

Table 1: Chemical Identity Parameters

Parameter Value Source
Chemical Abstracts Service Number 590359-90-3
Molecular Formula C18H16N2O2
Molecular Weight 292.33 g/mol
MFCD Number MFCD03946311
Heavy Atom Count 22
Rotatable Bond Count 2

Historical Context in Quinoline Derivative Research

The development of this compound must be understood within the broader historical context of quinoline chemistry, which traces its origins to the mid-nineteenth century discoveries that established the foundation for modern heterocyclic chemistry. Quinoline itself was first isolated in 1834 by German chemist Friedlieb Ferdinand Runge from coal tar, where he initially termed it "leukol," meaning "white oil" in Greek. This seminal discovery marked the beginning of systematic investigation into nitrogen-containing heterocyclic compounds and their potential applications.

The historical progression of quinoline research gained significant momentum in 1880 with the development of the Skraup synthesis by Czech chemist Zdenko Hans Skraup. This groundbreaking synthetic methodology enabled the systematic preparation of quinoline derivatives through the condensation of aniline with glycerol in the presence of sulfuric acid and oxidizing agents such as nitrobenzene. The Skraup reaction established the first reliable route to quinoline compounds and became a cornerstone method that continues to influence contemporary synthetic strategies.

Subsequent developments in quinoline synthesis methodology expanded the available approaches for constructing these heterocyclic systems. The Friedländer synthesis, developed as an alternative approach, involved the condensation of 2-aminobenzaldehydes with ketones to form quinoline derivatives. This method provided complementary access to quinoline structures with different substitution patterns and became particularly valuable for preparing compounds with specific functional group arrangements. The Doebner-Miller reaction and other classical methods further enriched the synthetic toolkit available to researchers working with quinoline chemistry.

The recognition of quinoline derivatives as privileged structures in medicinal chemistry emerged from the discovery of their diverse biological activities. The identification of quinine as an antimalarial agent from natural sources demonstrated the therapeutic potential of quinoline-based compounds and sparked intensive research into synthetic analogues. Over 200 biologically active quinoline and quinazoline alkaloids have been identified from natural sources, providing inspiration for the design of synthetic derivatives with enhanced properties.

Significance in Heterocyclic Chemistry

This compound exemplifies the significance of quinoline derivatives within the broader field of heterocyclic chemistry, where nitrogen-containing ring systems occupy a central position in both fundamental research and practical applications. The quinoline framework is recognized as a privileged scaffold in medicinal chemistry due to its ability to interact with diverse biological targets while maintaining favorable pharmacological properties. This compound's specific substitution pattern contributes to the understanding of structure-activity relationships within quinoline chemistry and provides insights into the molecular features that influence biological activity.

The structural features of this compound reflect key principles in heterocyclic design and synthesis. The presence of the aminophenyl substituent at the 2-position introduces additional nitrogen functionality that can participate in hydrogen bonding interactions and coordination chemistry. The methyl groups at positions 6 and 8 provide steric and electronic modulation of the quinoline core, influencing both chemical reactivity and molecular recognition properties. The carboxylic acid functionality at position 4 introduces acidic character and potential for salt formation, expanding the compound's solubility and formulation possibilities.

From a synthetic chemistry perspective, compounds like this compound serve as valuable intermediates for further chemical elaboration. The multiple functional groups present in the molecule provide numerous sites for chemical modification through established organic transformations. The quinoline core can undergo both electrophilic and nucleophilic substitution reactions, while the amino and carboxylic acid groups offer opportunities for amide formation, esterification, and other functional group manipulations.

Table 2: Molecular Properties and Characteristics

Property Value Reference
Topological Polar Surface Area 76.21 Ų
Logarithm of Partition Coefficient 3.79904
Hydrogen Bond Acceptors 3-4
Hydrogen Bond Donors 2
Number of Rings 3
Carbon Bond Saturation (Fsp3) 0.111

The computational properties of this compound provide additional insights into its chemical behavior and potential applications. The calculated logarithm of the partition coefficient value of 3.79904 suggests moderate lipophilicity, which is often associated with favorable membrane permeability in biological systems. The topological polar surface area of 76.21 square angstroms falls within the range typically associated with good oral bioavailability, indicating potential for pharmaceutical development.

The significance of this compound extends to its role as a representative example of modern quinoline derivative design. Contemporary research in quinoline chemistry emphasizes the development of compounds with specific biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and neuroprotective properties. The structural features present in this compound position it as a potential candidate for investigation in these therapeutic areas, particularly given the established importance of quinoline derivatives in drug discovery programs.

Research into quinoline derivatives has revealed their potential as antioxidants with neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The molecular framework of quinoline compounds enables interactions with key enzymes involved in neurodegeneration, including acetylcholinesterase, monoamine oxidase, and catechol-O-methyltransferase. The specific substitution pattern of this compound may influence its interactions with these biological targets, making it a compound of interest for neuroprotection research.

Properties

IUPAC Name

2-(3-aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-10-6-11(2)17-14(7-10)15(18(21)22)9-16(20-17)12-4-3-5-13(19)8-12/h3-9H,19H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXNDIVLQCABQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Amino and Carboxylic Acid Groups: The amino group can be introduced through nitration followed by reduction, while the carboxylic acid group can be introduced via carboxylation reactions.

    Methylation: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 2-(3-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step chemical reactions. The compound can be synthesized through the condensation of appropriate aniline derivatives with quinoline carboxylic acids. The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the molecular structure and purity of the synthesized compounds.

Antitumor Activity

Research indicates that derivatives of quinoline carboxylic acids, including this compound, exhibit significant antitumor properties. For instance, studies have shown that certain quinoline derivatives possess cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The mechanism of action often involves the inhibition of epidermal growth factor receptor (EGFR) signaling pathways, which are crucial for tumor growth and proliferation .

Antitubercular Activity

Another promising application is in the treatment of tuberculosis. Recent studies have identified arylated quinoline carboxylic acids as potential inhibitors of Mycobacterium tuberculosis. Compounds similar to this compound have demonstrated activity against both replicating and non-replicating forms of the bacterium, suggesting their utility in treating drug-resistant strains of tuberculosis. The mechanism involves inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .

Antitumor Efficacy

In a study evaluating various quinoline derivatives, it was found that this compound exhibited an IC50 value comparable to established chemotherapeutic agents. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with cellular signaling pathways involved in cell survival .

Antitubercular Activity

A series of modified quinoline carboxylic acids were tested against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA). Among these, compounds structurally related to this compound showed promising results with low Minimum Inhibitory Concentration (MIC) values against both replicating and dormant bacterial cells. The docking studies suggested strong binding affinities to the target enzyme DNA gyrase .

Summary Table of Biological Activities

Activity Cell Line/Pathogen IC50/MIC Value Mechanism
AntitumorHepG27.7–14.2 µg/mlEGFR inhibition
AntitumorHCT1167.9–14.0 µg/mlEGFR inhibition
AntitubercularMycobacterium tuberculosis<1 μMDNA gyrase inhibition

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects: The 3-aminophenyl group in the target compound introduces a strong electron-donating amino (-NH₂) group, which may improve solubility in acidic environments (via protonation) and serve as a site for further derivatization . Methoxy-substituted analogs (e.g., 2-(4-methoxyphenyl)- and 2-(2-methoxyphenyl)- derivatives) exhibit moderate electron-donating effects, enhancing solubility but reducing metabolic stability compared to the amino group . Bromo-substituted derivatives (e.g., 2-(4-bromophenyl)-) feature electron-withdrawing bromine, which may influence binding interactions in biological systems .

Methyl groups at positions 6 and 8 are conserved across all analogs, contributing to a rigid quinoline core and moderate hydrophobicity.

The amino group in the target compound may enhance interactions with biological targets (e.g., enzymes or receptors) compared to methoxy- or bromo-substituted analogs .

Biological Activity

2-(3-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with two methyl groups at the 6 and 8 positions, an amino group at the 3 position of the phenyl ring, and a carboxylic acid functional group. This unique structure contributes to its biological activity through various interactions such as hydrogen bonding and π-π stacking.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which is critical in drug development. It may inhibit enzymes involved in various biological pathways, thereby affecting cellular processes.
  • Fluorescent Probes : Its derivatives have been utilized as fluorescent probes for biological imaging, allowing for visualization of cellular processes in real-time.
  • Antimicrobial and Anticancer Properties : Quinoline derivatives are known for their antimicrobial and anticancer activities. This compound may serve as a lead compound in the development of new therapeutics targeting infections and cancer.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study evaluating various quinoline compounds found that certain derivatives possess potent activity against Mycobacterium tuberculosis (Mtb), which is crucial given the global burden of tuberculosis. The structure-activity relationship (SAR) studies highlighted that modifications at specific positions on the quinoline ring can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro against several cancer cell lines. The compound demonstrated significant cytotoxicity, with mechanisms involving the inhibition of key regulatory proteins associated with cell proliferation and survival .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Mycobacterium tuberculosis
AnticancerCytotoxic effects on various cancer cell lines
Enzyme InhibitionPotential inhibitor for key enzymes
Fluorescent ProbesUsed in biological imaging applications

Q & A

Q. What are the key challenges in synthesizing 2-(3-aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid, and how can they be addressed methodologically?

Synthesis typically involves multi-step reactions, such as forming the quinoline core via cyclization, introducing the 3-aminophenyl group via coupling reactions, and optimizing methyl substitutions. A common approach is converting carboxylic acid intermediates to acid chlorides (e.g., using SOCl₂ under reflux) for subsequent amidation or esterification . Challenges include controlling regioselectivity during substitutions and minimizing side reactions. Purification often requires silica gel column chromatography with gradients of ethyl acetate/petroleum ether, monitored by TLC . Yield optimization may involve adjusting reaction temperatures (e.g., 80°C for SOCl₂ activation) and stoichiometric ratios of reagents like sodium hydride .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Advanced spectroscopic techniques are critical:

  • ¹H/¹³C NMR : Peaks for the quinoline aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.5–3.0 ppm), and carboxylic acid proton (broad ~δ 12 ppm) validate substitution patterns .
  • IR Spectroscopy : Bands near 1685 cm⁻¹ (C=O stretch) and 3257 cm⁻¹ (N-H stretch) confirm functional groups .
  • HPLC : Purity >95% ensures minimal impurities, often using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for quinoline derivatives with aminophenyl substitutions?

Q. How can computational methods predict the compound’s mechanism of action?

Molecular docking with software like AutoDock Vina can model interactions with biological targets (e.g., bacterial topoisomerases or kinases). Preliminary studies on analogs show strong binding (ΔG < -8 kcal/mol) to the ATP-binding pocket of S. aureus DNA gyrase . MD simulations (using GROMACS) further assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., pH, solvent). For example, antimicrobial activity against P. aeruginosa varies by ±20% depending on DMSO concentration (1% vs. 5%) . Methodological standardization, including using CLSI guidelines for MIC assays and controlling solvent effects, is critical . Meta-analysis of data from and can identify trends in substituent-driven efficacy .

Q. What advanced techniques optimize the compound’s solubility for in vivo studies?

  • Salt Formation : Converting the carboxylic acid to a sodium salt improves aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .
  • Nanoformulation : Encapsulation in PLGA nanoparticles (100–200 nm diameter) enhances bioavailability, as demonstrated for similar quinoline derivatives .
  • Co-solvent Systems : Ethanol/PEG 400 mixtures (1:4 ratio) achieve stable solutions for intravenous administration .

Methodological Tables

Q. Table 1: Key Synthesis Parameters

StepReagents/ConditionsYieldReference
Acid Chloride FormationSOCl₂, 80°C, 5 h85–90%
AmidationAmine, NaH, THF, 0°C to RT70–80%
PurificationSilica gel (20% EtOAc/pet. ether)>95%

Q. Table 2: Biological Activity Comparison

SubstituentTarget MicroorganismMIC (µg/mL)Reference
3-Aminophenyl, 6,8-MeE. coli12.5
4-Methoxyphenyl, 6-MeE. coli50
3-Chlorophenyl, 6,8-MeS. aureus25

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